molecular formula C6H5NO2 B1334993 5-(Hydroxymethyl)furan-2-carbonitrile CAS No. 89149-70-2

5-(Hydroxymethyl)furan-2-carbonitrile

Cat. No. B1334993
CAS RN: 89149-70-2
M. Wt: 123.11 g/mol
InChI Key: XAOLIZQQNMUXQB-UHFFFAOYSA-N
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Patent
US06114358

Procedure details

38 g (145 mmol) triphenylphosphine were added to a solution of 15 g (121 mol [sic]) of 5-hydroxymethyl-2-cyanofuran in 250 ml of tetrahydrofuran. The mixture was cooled to -10° C., and a solution of 48 g (145 mmol) of tetrabromomethane in 100 ml of tetrahydrofuran was added. The mixture was allowed to warm to room temperature and was stirred at this temperature for 3 hours. The mixture was concentrated in a rotary evaporator under water pump vacuum and the residue was purified by column chromatography (mobile phase petroleum ether:dichloromethane 1:1, Rf =0.5). 11.5 g of the title compound were obtained. 1H-NMR (250 MHz, d6 -DMSO): δ=4.8 (m, 2H), 6.7 (d, 1H), 7.7 (d, 1H).
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
48 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.O[CH2:21][C:22]1[O:26][C:25]([C:27]#[N:28])=[CH:24][CH:23]=1.[Br:29]C(Br)(Br)Br>O1CCCC1>[Br:29][CH2:21][C:22]1[O:26][C:25]([C:27]#[N:28])=[CH:24][CH:23]=1

Inputs

Step One
Name
Quantity
38 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
15 g
Type
reactant
Smiles
OCC1=CC=C(O1)C#N
Name
Quantity
250 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
48 g
Type
reactant
Smiles
BrC(Br)(Br)Br
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
was stirred at this temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in a rotary evaporator under water pump vacuum
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography (mobile phase petroleum ether:dichloromethane 1:1, Rf =0.5)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrCC1=CC=C(O1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 11.5 g
YIELD: CALCULATEDPERCENTYIELD 42.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.